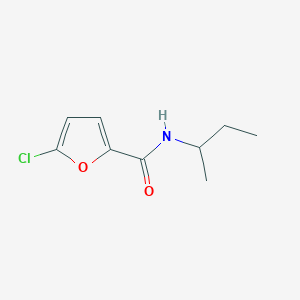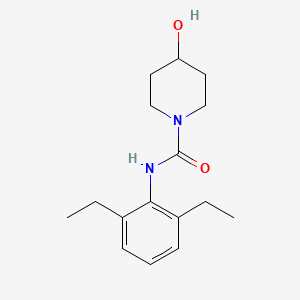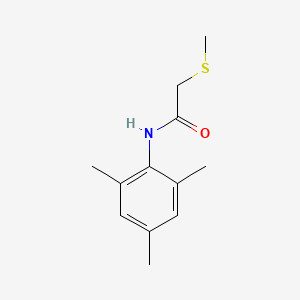
N-butan-2-yl-5-chlorofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-5-chlorofuran-2-carboxamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity, diabetes, and dyslipidemia. However, it has gained popularity among athletes and bodybuilders due to its purported ability to enhance endurance and performance.
Mécanisme D'action
N-butan-2-yl-5-chlorofuran-2-carboxamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and lipid metabolism. Activation of PPARδ leads to increased mitochondrial biogenesis, fatty acid oxidation, and glucose uptake, resulting in improved endurance and performance. Additionally, this compound has been shown to reduce inflammation and oxidative stress, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased endurance, improved lipid metabolism, and decreased inflammation. It has also been shown to improve glucose uptake and insulin sensitivity in animal models, suggesting that it may have potential therapeutic applications in the treatment of metabolic disorders. However, some studies have also reported adverse effects, such as liver damage and cancer in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-butan-2-yl-5-chlorofuran-2-carboxamide has several advantages for lab experiments, including its ability to improve endurance and performance in animal models, which can be useful for studying the effects of exercise and physical activity. Additionally, its ability to activate PPARδ can be useful for studying the regulation of energy metabolism and lipid metabolism. However, its potential adverse effects, such as liver damage and cancer, should be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on N-butan-2-yl-5-chlorofuran-2-carboxamide, including its potential therapeutic applications in the treatment of metabolic disorders, neurodegenerative diseases, and cancer. Additionally, further studies are needed to investigate its long-term safety and potential adverse effects. Furthermore, investigations into its mechanism of action and its effects on gene expression may provide insights into its potential therapeutic benefits. Finally, research into the development of more selective and potent PPARδ agonists may lead to the development of safer and more effective drugs.
Méthodes De Synthèse
The synthesis of N-butan-2-yl-5-chlorofuran-2-carboxamide involves several steps, including the reaction of 2-methyl-4-(trifluoromethyl)quinoline with butan-2-amine to form 2-(butan-2-ylamino)-4-(trifluoromethyl)quinoline. The intermediate is then reacted with chloroacetyl chloride to form this compound. The final product is obtained through purification and crystallization processes.
Applications De Recherche Scientifique
N-butan-2-yl-5-chlorofuran-2-carboxamide has been extensively studied in various scientific fields, including pharmacology, toxicology, and sports medicine. It has been shown to improve endurance and performance in animal models, and some studies suggest that it may have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and diabetes. Additionally, its ability to enhance mitochondrial biogenesis and fatty acid oxidation has led to investigations into its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-butan-2-yl-5-chlorofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-3-6(2)11-9(12)7-4-5-8(10)13-7/h4-6H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIGHCNWKUERKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(O1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)








![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B7513446.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)
